2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-
Brand Name: Vulcanchem
CAS No.: 157561-90-5
VCID: VC21080367
InChI: InChI=1S/C11H8N4O/c12-5-7(10(13)16)4-8-6-15-11-9(8)2-1-3-14-11/h1-4,6H,(H2,13,16)(H,14,15)/b7-4+
SMILES: C1=CC2=C(NC=C2C=C(C#N)C(=O)N)N=C1
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol

2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-

CAS No.: 157561-90-5

Cat. No.: VC21080367

Molecular Formula: C11H8N4O

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- - 157561-90-5

Specification

CAS No. 157561-90-5
Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
IUPAC Name (E)-2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide
Standard InChI InChI=1S/C11H8N4O/c12-5-7(10(13)16)4-8-6-15-11-9(8)2-1-3-14-11/h1-4,6H,(H2,13,16)(H,14,15)/b7-4+
Standard InChI Key HSMDSHREIXZDSV-QPJJXVBHSA-N
Isomeric SMILES C1=CNC2=NC=C(C2=C1)/C=C(\C#N)/C(=O)N
SMILES C1=CC2=C(NC=C2C=C(C#N)C(=O)N)N=C1
Canonical SMILES C1=CNC2=NC=C(C2=C1)C=C(C#N)C(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator